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Compound of Interest

Compound Name: OX2R-IN-3

Cat. No.: B12374483

The discovery of TAK-925 was the result of a systematic drug discovery campaign that began
with a high-throughput screening (HTS) effort to identify novel, non-peptidic OX2R agonists.[3]

[4]

High-Throughput Screening and Hit Identification

An HTS campaign was conducted to screen a chemical library for compounds that could
activate the orexin 2 receptor. The screening assay measured calcium flux in Chinese hamster
ovary (CHO) cells engineered to express human OX2R.[3] This functional assay identified a hit
compound, a diastereomeric mixture (referred to as compound 2 in the primary literature),
which exhibited moderate but full agonistic activity at OX2R with a half-maximal effective
concentration (EC50) of 570 nM.[4]

Hit-to-Lead Optimization and Structure-Activity
Relationship (SAR) Studies

The initial hit compound was a mixture of stereoisomers. The first step in the optimization
process was to synthesize and evaluate all possible diastereomers. This led to the identification
of the cis-cis derivative (compound 3) as the most potent isomer, with an EC50 of 270 nM and
excellent selectivity over OX1R (EC50 > 100,000 nM).[3][4] This highlighted the critical
importance of stereochemistry for OX2R agonism.[3][4]

Further optimization focused on modifying different parts of the lead compound to improve
potency and drug-like properties. Key findings from the SAR studies included:
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o Sulfonamide Moiety: Modification of the ethyl group on the sulfonamide to a methyl group
maintained activity, while larger alkyl groups decreased potency.[4] N-methylation or
replacement of the sulfonamide with an acetamide abolished activity, indicating the
secondary sulfonamide is crucial for agonism.[4]

e Cyclohexane Ring: Substitution on the phenyl ring of the cyclohexane moiety was explored.
A para-fluoro substitution was found to significantly enhance OX2R agonist activity.

» Piperidine Ring: Various modifications to the piperidine ring were investigated to optimize
potency and pharmacokinetic properties.

This systematic optimization process, guided by SAR, ultimately led to the discovery of TAK-
925 ([methyl (2R,3S)-3-((methylsulfonyl)amino)-2-(((cis-4-
phenylcyclohexyl)oxy)methyl)piperidine-1-carboxylate]), which demonstrated high potency,
selectivity, and favorable brain penetration.[3][4]

Pharmacological Profile of TAK-925

TAK-925 exhibits a potent and selective agonist profile for the orexin 2 receptor. The key
guantitative data are summarized in the tables below.

Table 1: In Vitro Activity of Key Compounds in the Discovery of TAK-925

OX2R Agonist OX1R Agonist Selectivity

Compound .. ..
Activity (EC50, nM)  Activity (EC50, nM) (OX1R/OX2R)

Hit Compound 2

_ 570 > 30,000 > 53
(mixture)
Compound 3 (cis-cis
) 270 > 100,000 > 370
isomer)
TAK-925 (Compound
55 > 10,000 > 1800

16)

Data sourced from Yukitake et al., 2022.[3]

Table 2: In Vivo Pharmacological Effects of TAK-925
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. Administration .
Species Dose Primary Effect
Route

Significantly increased
) total wakefulness time
Mice Subcutaneous 1 mg/kg ]
during the sleep

phase

Data sourced from Yukitake et al., 2022.[3]

Synthesis of TAK-925

The synthesis of TAK-925 involves a multi-step sequence. A generalized synthetic scheme is
described below, based on reported methods. For specific details, including reagents and
reaction conditions, consulting the primary literature is recommended.

General Synthetic Outline:

o Preparation of the Piperidine Core: The synthesis typically starts with a suitably protected
piperidine derivative. Stereochemistry at the 2 and 3 positions is crucial and is often
established through stereoselective reactions or resolution of racemic mixtures.

e Introduction of the Sulfonamide Group: The amino group at the 3-position of the piperidine
ring is reacted with methanesulfonyl chloride to form the key methylsulfonamide moiety.

o Attachment of the Cyclohexyl Ether Side Chain: The hydroxymethyl group at the 2-position of
the piperidine is coupled with a cis-4-phenylcyclohexanol derivative via an ether linkage.

e Final Carbamate Formation: The secondary amine of the piperidine ring is reacted with
methyl chloroformate to install the methyl carbamate group, yielding the final product, TAK-
925.

Key Experimental Protocols

The following are detailed methodologies for key experiments performed during the discovery
and characterization of TAK-925.
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Calcium Flux Assay for Orexin Receptor Agonist Activity

This assay is a functional measure of G-protein coupled receptor (GPCR) activation, as orexin

receptors signal through Gq proteins, leading to an increase in intracellular calcium.

Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either human orexin 1
receptor (hOX1R) or human orexin 2 receptor (hOX2R) are used.

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and
cultured to form a confluent monolayer.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a
calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

Compound Addition: Test compounds, dissolved in an appropriate solvent (e.g., DMSO) and
diluted to various concentrations, are added to the wells.

Signal Detection: The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR).
The instrument measures the change in fluorescence intensity over time, which corresponds
to the change in intracellular calcium concentration upon receptor activation.

Data Analysis: The fluorescence response is plotted against the compound concentration. A
sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration
of the agonist that gives half-maximal response) and Emax (the maximum response
compared to a reference agonist like orexin-A).

Visualizations of Pathways and Workflows

The following diagrams illustrate the key processes and pathways involved in the discovery

and mechanism of action of selective OX2R agonists.
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Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.
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Caption: Discovery Workflow for TAK-925.
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Caption: Logical Flow of SAR Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12374483?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

